3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one
Description
Chemical Identification and Properties 3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one (CAS: 1250022-31-1) is a pyrrolidinone derivative featuring a 3-chlorobenzyl substituent at the nitrogen atom and an amino group at the 3-position of the pyrrolidin-2-one ring. Its molecular formula is C₁₁H₁₂ClN₂O, with a molar mass of 238.68 g/mol. The compound is marketed as a research chemical, available in quantities such as 500 mg ($684) and 1 g ($851) for laboratory use .
However, pharmacological data remain undisclosed .
- O-Alkylation: Use of 3-chlorobenzyl bromide for alkylation of protected amines (e.g., Boc-protected anilines), followed by deprotection .
- Coupling Reactions: Sulfonamide or amide bond formation, as seen in the synthesis of β-lactamase inhibitors .
- N-Alkylation: Sodium hydride-mediated alkylation with halogenated benzyl groups .
Properties
IUPAC Name |
3-amino-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-3-1-2-8(6-9)7-14-5-4-10(13)11(14)15/h1-3,6,10H,4-5,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPCDJXBVYACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzylamine with pyrrolidin-2-one under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino or chlorobenzyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one exhibits significant antimicrobial properties. Studies have shown that related compounds display strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, indicating its potential as a lead compound for antibiotic development.
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 | Strong antibacterial |
| Escherichia coli | 0.0039 - 0.025 | Strong antibacterial |
Anti-inflammatory Properties
The compound is being explored for its anti-inflammatory effects, particularly in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating conditions characterized by inflammation.
Neuroprotective Effects
Studies indicate that derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter systems, which could be beneficial in the context of neurodegenerative diseases. The chlorobenzyl substitution enhances interactions with specific receptors involved in synaptic transmission.
Anticancer Potential
Preliminary investigations suggest that this compound may inhibit certain enzymes or receptors linked to cancer progression, although further research is needed to fully elucidate these mechanisms.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Neuroprotective Study : A study demonstrated that related pyrrolidine derivatives significantly improved neuronal survival under oxidative stress conditions, suggesting a protective role against neurodegeneration.
- Antimicrobial Efficacy : Experimental results indicated that derivatives effectively inhibited pathogenic bacteria growth, underscoring their potential in developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, their properties, and research findings:
Table 1: Structural and Functional Comparison of Pyrrolidinone Derivatives
Key Findings:
In contrast, fluorinated derivatives (e.g., 1270676-00-0) could exhibit altered metabolic stability due to fluorine’s electronegativity . Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., 4-chlorophenyl) are often prioritized in CNS drug discovery, whereas aliphatic groups (e.g., trifluoroethyl) may reduce toxicity but limit target engagement .
Synthetic Efficiency: Yields for pyrrolidinone derivatives vary significantly. For example, (R)-3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one was isolated in 40% yield , while the target compound’s synthesis (if analogous to ) may face challenges due to multi-step protection/deprotection sequences (e.g., 11% yield in a related β-lactamase inhibitor synthesis) .
Safety and Handling: Limited data exist for this compound.
Discontinued Analogs: 3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one (CAS: 1041604-36-7) was discontinued, possibly due to synthesis complexity, stability issues, or insufficient efficacy in preliminary screens .
Biological Activity
3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its mechanism of action, antibacterial and antifungal activities, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C11H14ClN2O
Molecular Weight : 224.7 g/mol
CAS Number : 1249779-20-1
The compound is characterized by a pyrrolidinone ring, with an amino group and a chlorobenzyl substituent, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group enhances its nucleophilicity, allowing it to participate in enzyme inhibition or activation processes. The chlorobenzyl moiety may facilitate binding to specific targets, enhancing the compound's efficacy.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various pyrrolidine derivatives, including this compound. The compound has shown promising results against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
| Enterococcus faecalis | 75 µg/mL |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .
Antifungal Activity
In addition to antibacterial properties, research has also explored the antifungal activity of this compound. Preliminary tests suggest that it exhibits inhibitory effects against common fungal pathogens such as Candida albicans and Aspergillus niger, although specific MIC values require further investigation.
Case Studies and Research Findings
- In Vivo Studies : A study conducted on animal models demonstrated that this compound significantly reduced bacterial load in infected tissues compared to control groups. This suggests potential therapeutic applications in treating bacterial infections .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrolidine derivatives have indicated that modifications to the chlorobenzyl group can enhance or diminish biological activity. For instance, substituting different halogens or alkyl groups on the benzyl moiety has been shown to affect binding affinity and antimicrobial potency .
- Synergistic Effects : Combining this compound with established antibiotics has shown synergistic effects, leading to lower MIC values against resistant strains of bacteria. This highlights its potential as an adjuvant therapy in antibiotic-resistant infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one, and how do they compare to structurally analogous compounds?
- Methodological Answer : While direct synthesis protocols for this compound are limited, analogs like 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one (CAS 5301-33-7) are synthesized via multi-step condensation or cyclization reactions. A plausible approach involves reacting 3-chlorobenzylamine with a suitable pyrrolidinone precursor under basic conditions. Optimization may require adjusting reaction time, temperature, and catalysts (e.g., Lewis acids) to improve yield . Comparative studies suggest halogen substituents (e.g., Cl vs. F) influence reaction kinetics due to electronic effects .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use spectroscopic techniques:
- NMR : Analyze - and -NMR to confirm the amino group’s position and the chlorobenzyl substituent’s orientation.
- Mass Spectrometry : Validate molecular weight (expected ~224.66 g/mol for ) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure for absolute stereochemistry, if applicable (see analog data in for similar compounds) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Although toxicity data are limited, follow general precautions for pyrrolidinone derivatives:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust/aerosols.
- Store in a tightly sealed container under inert conditions (e.g., nitrogen atmosphere) to prevent degradation .
Advanced Research Questions
Q. How do substituents (e.g., 3-chlorobenzyl vs. 4-chlorophenyl) impact the compound’s biological activity and metabolic stability?
- Methodological Answer : Comparative studies on halogenated analogs () show:
- Lipophilicity : Chlorine increases logP compared to fluorine, enhancing membrane permeability but potentially reducing solubility.
- Metabolic Stability : Electron-withdrawing groups (e.g., Cl) may slow oxidative metabolism by cytochrome P450 enzymes.
- Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins (e.g., enzymes or receptors) .
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like MOE or AutoDock to model binding poses in active sites (e.g., kinase inhibitors).
- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes.
- QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values for Cl) with activity data from analogs .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., known enzyme inhibitors).
- Crystallography : Resolve ligand-target co-crystal structures to confirm binding modes.
- Meta-Analysis : Compare datasets across studies while controlling for variables like cell line, pH, and incubation time .
Q. What strategies optimize the compound’s synthetic yield and purity for in vivo studies?
- Methodological Answer :
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC.
- Yield Improvement : Screen catalysts (e.g., Pd/C for hydrogenation steps) or microwave-assisted synthesis for faster reaction kinetics.
- Analytical QC : Monitor purity via HPLC-UV (>95%) and quantify residual solvents by GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
